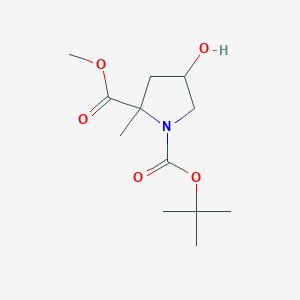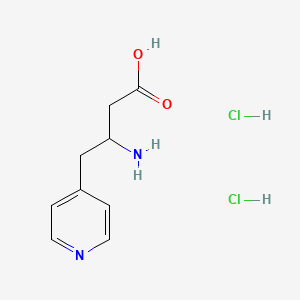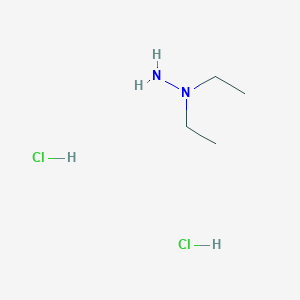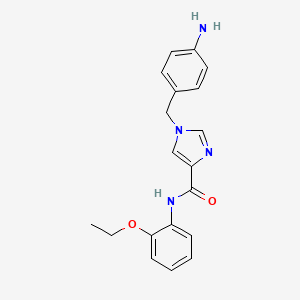![molecular formula C28H20O2 B12501267 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde is an organic compound with the molecular formula C28H20O2. It is a derivative of benzaldehyde, characterized by the presence of formyl groups attached to a diphenylethenyl structure. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reactions to introduce the formyl groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also emphasizes safety and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-[2-(4-Carboxyphenyl)-1,2-diphenylethenyl]benzoic acid.
Reduction: 4-[2-(4-Hydroxyphenyl)-1,2-diphenylethenyl]benzyl alcohol.
Substitution: 4-[2-(4-Nitrophenyl)-1,2-diphenylethenyl]benzaldehyde.
Scientific Research Applications
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s ability to form stable conjugated systems makes it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Another compound with a formyl group attached to a phenyl ring, used in Suzuki couplings.
4-(4-Formylphenoxy)benzaldehyde: A similar compound with an ether linkage, used in the synthesis of polymers.
Uniqueness
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde is unique due to its diphenylethenyl structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices .
Properties
Molecular Formula |
C28H20O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde |
InChI |
InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-20H |
InChI Key |
MOYDFTLWCJYVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,4-Dichlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12501195.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501198.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12501205.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12501216.png)




![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)
![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)

![Methyl 5-[(biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501285.png)
![17-(4-Chloro-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12501287.png)
